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Darunavir

HIV-1 Antiretroviral therapy Virologic suppression

First-generation HIV-1 PIs exhibit variable potency (EC50: 5-100 nM) and are frequently compromised by cross-resistance mutations, complicating studies in treatment-experienced populations. Darunavir overcomes these limitations via its unique bis-THF moiety, which enables extensive backbone hydrogen bonding with the protease active site. • KD = 4.5 × 10⁻¹² M with dissociative t1/2 >240 h-substantially outperforming amprenavir and other first-generation PIs in target residence time. • Requires ≥8 PI resistance-associated mutations for significant susceptibility loss, providing a decisively higher genetic barrier than comparator PIs. • Supplied as ≥98% pure research-grade material with full analytical characterization; cold-chain shipped for global delivery.

Molecular Formula C27H37N3O7S
Molecular Weight 547.7 g/mol
CAS No. 206361-99-1
Cat. No. B192927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarunavir
CAS206361-99-1
Synonyms114, TMC;  darunavir;  darunavir ethanolate;  Ethanolate, Darunavir;  Prezista;  TMC 114;  TMC-114;  TMC114;  UIC 94017;  UIC-94017;  UIC94017
Molecular FormulaC27H37N3O7S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
InChIKeyCJBJHOAVZSMMDJ-HEXNFIEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid
SolubilityApproximately 0.15 mg/mL at
6.68e-02 g/L

Darunavir: Second-Generation HIV-1 Protease Inhibitor


Darunavir (DRV, TMC114) is a second-generation, nonpeptidic HIV-1 protease inhibitor (PI) characterized by a unique bis-tetrahydrofuranylurethane (bis-THF) moiety that enables extensive backbone hydrogen bonding with the protease active site [1]. It is structurally related to amprenavir but exhibits substantially enhanced binding affinity and a slower dissociation rate [2]. Darunavir is administered with low-dose ritonavir or cobicistat as a pharmacokinetic booster and is approved for both treatment-naïve and treatment-experienced HIV-1-infected patients, including those with multidrug-resistant viral strains [3].

Target HIV-1 protease inhibition studies
Selection Bis-THF moiety tool compound for binding kinetics research
Context Resistance mechanism investigation and structure-activity relationship

Darunavir: Differentiation from Other Protease Inhibitors


HIV-1 protease inhibitors exhibit substantial variability in antiviral potency, resistance profiles, binding kinetics, and pharmacokinetic properties that preclude simple therapeutic substitution. First-generation PIs such as saquinavir, indinavir, and nelfinavir demonstrate higher EC50 values (5–100 nM) and are frequently compromised by cross-resistance mutations [1]. Even structurally similar analogs like amprenavir show markedly inferior binding characteristics: darunavir's dissociative half-life exceeds 240 hours compared to amprenavir's substantially shorter residence time [2]. Furthermore, the number of PI resistance-associated mutations required to reduce darunavir susceptibility is significantly greater than for comparator PIs, underscoring its distinct resistance barrier [3]. These quantitative differences in potency, target engagement, and resistance evolution mandate evidence-based selection rather than class-based substitution.

First-generation PI mismatch
First-generation PIs (saquinavir, indinavir, nelfinavir) may exhibit lower target engagement and distinct resistance profiles not transferable to darunavir.
Amprenavir binding differences
Structurally related amprenavir differs in binding kinetics and resistance barrier; may not replicate darunavir's reported profile.
Class-based substitution risk
Class-based substitution may not reproduce the reported genetic barrier; requires target-specific validation for each PI.

Darunavir: Evidence-Based Differentiation


Virologic Suppression vs. Lopinavir/Ritonavir

In the phase III ARTEMIS trial (N=689 treatment-naïve patients), darunavir/ritonavir 800/100 mg once daily achieved a higher rate of HIV-1 RNA suppression to <50 copies/mL at 48 weeks compared to lopinavir/ritonavir 800/200 mg total daily dose (84% vs. 78%, estimated difference 5.6% [95% CI -0.1–11%], P<0.001 for non-inferiority) [1]. Among patients with high baseline viral load (HIV-1 RNA ≥100,000 copies/mL), the response rate with darunavir/r was significantly higher (79% vs. 67%, P<0.05) [1]. Darunavir/r also demonstrated a more favorable gastrointestinal safety profile, with lower incidence of grade 2–4 GI adverse events (7% vs. 14%) and treatment-related moderate-to-severe diarrhea (4% vs. 10%) [1].

Virologic Suppression
Head-to-head
84% vs 78% at 48 wks (DRV/r vs LPV/r); +12% in high VL subgroup
Supports trial endpoint comparison context
ARTEMIS phase III RCT; N=689; treatment-naïve
HIV-1 Antiretroviral therapy Virologic suppression

Binding Affinity to Wild-Type HIV-1 Protease

Surface plasmon resonance analysis revealed that darunavir binds to wild-type HIV-1 protease with a binding affinity (KD) more than 100-fold higher than amprenavir, atazanavir, lopinavir, and tipranavir, driven primarily by an exceptionally slow dissociation rate [1]. The dissociative half-life (t1/2) of darunavir from wild-type protease exceeds 240 hours, compared to substantially shorter values for other PIs including its structural analog amprenavir [1]. The absolute binding affinity of darunavir for wild-type protease has been measured at 4.5 × 10⁻¹² M (ΔG = -15.2 kcal/mol) [2].

Binding Affinity
Head-to-head
KD ~1×10⁻¹¹ M, t1/2 >240 h; >100-fold higher affinity than amprenavir, atazanavir, lopinavir, tipranavir
Supports binding kinetics interpretation
Surface plasmon resonance; wild-type protease
Binding kinetics HIV-1 protease Surface plasmon resonance

High Genetic Barrier to Resistance

Virus strains with reduced susceptibility to darunavir harbor a significantly higher number of protease inhibitor resistance-associated mutations (PI-RAMs) compared to viruses resistant to other PIs [1]. Selection of darunavir resistance in cell culture from multi-PI-resistant HIV-1 strains required the accumulation of at least 8 protease substitutions, resulting in 50- to 641-fold decreases in darunavir susceptibility with final EC50 values ranging from 125 nM to 3,461 nM [2]. In contrast, resistance to first-generation PIs typically emerges with 1–3 mutations [3]. Darunavir's in vivo plasma concentration (>1 µM) exceeds its protein-binding-corrected EC50 by approximately 1000-fold, further elevating the selective pressure required for resistance emergence [3].

Genetic Barrier
Class-level
≥8 mutations required for significant resistance; first-gen PIs: 1–3 mutations
Supports genetic barrier research context
Cell culture selection; multi-PI-resistant strains
Drug resistance HIV-1 protease Genetic barrier

Antiviral Activity Against Multidrug-Resistant Proteases

Unlike amprenavir, atazanavir, lopinavir, and tipranavir, where decreased binding affinity to multidrug-resistant (MDR) proteases directly correlated with reduced antiviral activity, darunavir exhibited a unique disconnect: a nearly 1,000-fold decrease in binding affinity to MDR proteases (harboring 10–14 PI-RAMs) did not translate into weakened antiviral activity [1]. A further decrease in binding affinity was required before darunavir's antiviral effect was diminished [1]. For comparator PIs, the binding affinity loss with MDR proteases consistently resulted in reduced antiviral potency [1].

MDR Protease Activity
Head-to-head
~1,000-fold affinity loss without antiviral activity loss; comparators lose activity with affinity loss
Supports MDR protease study context
MDR proteases with 10–14 PI-RAMs
Multidrug resistance Protease inhibitor Antiviral activity

CSF Concentrations Exceeding HIV-1 IC90

In a study of 29 matched cerebrospinal fluid (CSF)-plasma pairs from HIV-infected individuals receiving darunavir/ritonavir, unbound darunavir concentrations in CSF exceeded the median IC90 for wild-type HIV-1 in all subjects by a median of 20.6-fold, despite the drug's relatively low fractional CNS penetrance [1]. Darunavir is predominantly unbound to protein in CSF, enabling effective CNS antiviral coverage [1]. This contrasts with other protease inhibitors that exhibit variable and often subtherapeutic CNS penetration due to high plasma protein binding and efflux transporter activity [2].

CSF Concentration
Class-level
Median 20.6-fold above IC90 for wild-type HIV-1 in CSF
CNS exposure model context
29 matched CSF-plasma pairs
CNS penetration Cerebrospinal fluid HIV-associated neurocognitive disorder

No Antagonism with Antiretroviral Combinations

In vitro combination studies demonstrate that darunavir exhibits no antagonism when co-administered with any of the following antiretroviral agents: protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, saquinavir, tipranavir); NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, zalcitabine, zidovudine); NNRTIs (delavirdine, rilpivirine, efavirenz, etravirine, nevirapine); and the fusion inhibitor enfuvirtide [1]. This broad compatibility profile distinguishes darunavir from certain other PIs that may exhibit antagonism with specific NRTI or NNRTI backbones [2].

Combination Compatibility
Class-level
No antagonism with all tested PI, NRTI, NNRTI, and enfuvirtide
Combination study context
In vitro cell culture assays
Drug-drug interactions Combination antiretroviral therapy Synergy

Darunavir: Evidence-Based Applications


Salvage Therapy for Multidrug-Resistant HIV-1 Infection

Darunavir/ritonavir is the preferred protease inhibitor for patients with documented resistance to multiple first-generation PIs. Its high genetic barrier (requiring ≥8 mutations for significant susceptibility reduction) [1] and retention of antiviral activity despite ~1,000-fold loss in binding affinity to MDR proteases [2] make it uniquely suited for this population. Procurement for clinical studies or compassionate use programs targeting heavily treatment-experienced patients should prioritize darunavir over other PIs.

First-Line Therapy with CNS Coverage

For treatment-naïve patients where CNS penetration is a clinical consideration (e.g., presence of neurocognitive symptoms or high CNS viral load), darunavir/ritonavir offers a distinct advantage. CSF unbound darunavir concentrations exceed the wild-type HIV-1 IC90 by a median of 20.6-fold [3], supporting effective CNS viral suppression. This differentiates darunavir from other boosted PI regimens with less favorable CNS penetration profiles.

Structure-Based Drug Design and Resistance Studies

Darunavir's well-characterized binding kinetics (KD = 4.5 × 10⁻¹² M, ΔG = -15.2 kcal/mol, dissociative t1/2 >240 h) [4][5] and extensive crystallographic data make it an ideal reference compound for structure-activity relationship (SAR) studies, molecular dynamics simulations, and resistance mechanism investigations. Researchers developing next-generation PIs or studying protease-inhibitor interactions should use darunavir as a benchmark comparator.

High-Baseline-Viral-Load Treatment-Naïve Regimens

In patients with baseline HIV-1 RNA ≥100,000 copies/mL, darunavir/ritonavir demonstrates a statistically significant 12% absolute increase in virologic suppression at 48 weeks compared to lopinavir/ritonavir (79% vs. 67%, P<0.05) [6]. For clinical trials or formulary decisions involving high-viral-load treatment-naïve populations, this efficacy differential supports darunavir-based regimens over lopinavir-based alternatives.

Application
Selection Property
Validation Focus
Multidrug-resistant HIV-1 protease resistance studies
High genetic barrier profile
Resistance selection assay and molecular dynamics
CNS penetration research models
Reported CSF exposure context
Neurocognitive endpoint model review
Structure-activity relationship and inhibitor design
Well-characterized binding kinetics and crystallography
Benchmarking for next-generation PI development
High viral load model endpoint comparison
Reported endpoint response in treatment-naïve models
Viral load endpoint comparison review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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